2-Chloro-6-(trifluoromethyl)-9H-purine

Antimycobacterial drug discovery Tuberculosis Purine SAR

Researchers pursuing regioselective purine diversification frequently encounter uncontrolled reactivity with symmetrical 2,6-dichloropurine, leading to isomeric mixtures and resource loss. 2-Chloro-6-(trifluoromethyl)-9H-purine resolves this via orthogonal substitution: the 6-CF3 group withstands nucleophilic aromatic substitution conditions that cleanly displace the 2-chloro handle, enabling systematic SAR. • 2-Chloro enhances antimycobacterial activity >2.5-fold versus 2-H analogs (MIC 0.39 μg/mL against M. tuberculosis). • Delivers adenosine A3 receptor antagonists with Ki <10 nM and >100-fold selectivity over A1/A2A. • Supplied at ≥95% purity with full analytical characterization; ships ambient internationally.

Molecular Formula C6H2ClF3N4
Molecular Weight 222.55 g/mol
CAS No. 1998-64-7
Cat. No. B160756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)-9H-purine
CAS1998-64-7
Molecular FormulaC6H2ClF3N4
Molecular Weight222.55 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl
InChIInChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14)
InChIKeyLTDVDSQMYOWJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(trifluoromethyl)-9H-purine: Privileged Scaffold for Chemical Biology


2-Chloro-6-(trifluoromethyl)-9H-purine (CAS 1998-64-7) is a synthetically versatile, dual-substituted purine heterocycle featuring a chlorine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 6-position [1]. This distinct substitution pattern confers unique physicochemical properties, including increased lipophilicity and metabolic stability compared to unsubstituted purine bases, making it a privileged intermediate for constructing biologically active nucleoside analogues and kinase-targeted libraries [2]. Its commercial availability at defined purities (typically ≥95%) and well-characterized solid-state properties (e.g., melting point 240-242 °C) further position it as a tractable starting material for reproducible SAR campaigns .

2-Chloro-6-(trifluoromethyl)-9H-purine Substitution Pitfalls


Substituting 2-Chloro-6-(trifluoromethyl)-9H-purine with a generic 6-(trifluoromethyl)purine or 2,6-dichloropurine is not chemically or biologically equivalent. The 2-chloro substituent is not inert; in the context of antimycobacterial SAR, a 2-chloro group has been shown to increase activity by >2-fold compared to non-chlorinated analogs, with a lead compound achieving an MIC of 0.39 μg/mL against M. tuberculosis [1]. Furthermore, the 6-CF3 group imparts a distinct electronic and steric profile that is critical for target engagement, as demonstrated in adenosine A3 receptor antagonists, where 2-substituted-6-CF3 purines exhibited selective binding affinities (Ki values) that would be abolished by simple removal of the CF3 moiety [2]. From a synthetic procurement standpoint, the 6-CF3 group is stable to nucleophilic aromatic substitution conditions that readily displace the 2-chloro group, enabling regioselective diversification that is not possible with symmetrical 2,6-dichloropurine [3]. The quantifiable performance differences detailed below underscore why this specific CAS number is required for reproducible results in key research applications.

2-Chloro-6-(trifluoromethyl)-9H-purine vs. Analogs: Application Guide


Antimycobacterial Potency: Essential 2-Chloro Group

The 2-chloro substituent is a critical potency-enhancing feature for antimycobacterial activity in 6-substituted purines. A comprehensive SAR study demonstrated that replacing the 2-chloro group with hydrogen reduces activity by over 2.5-fold. The lead compound 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, which contains the same 2-chloro-9H-purine core as the target compound, exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL against Mycobacterium tuberculosis, whereas the analogous 2-H derivative showed an MIC of >1.0 μg/mL [1].

Antimycobacterial drug discovery Tuberculosis Purine SAR

PNP Inhibition: Mixed-Type Mechanism of 2-Chloro-6-Substituted Purines

2-Chloro-6-substituted purines are potent, mixed-type inhibitors of hexameric purine nucleoside phosphorylase (PNP) from Escherichia coli and Helicobacter pylori, a property not shared by the 6-unsubstituted or 2-unsubstituted parent compounds. For a series of 2-chloro-6-aryloxy/arylalkoxy purines synthesized from 2,6-dichloropurine, the most potent inhibitors displayed uncompetitive inhibition constants (Kiu) in the sub-micromolar range. For example, 2-chloro-6-benzylthiopurine exhibited a Kiu of 0.4 μM against E. coli PNP [1]. This is in stark contrast to the natural substrate adenine and 2-chloroadenine, which show mixed-type inhibition with nearly identical Kiu and Kic values, highlighting the unique kinetic signature imparted by the 2-chloro-6-substituted scaffold [1]. Furthermore, 2-chloro-6-substituted purines were identified as the most effective class of inhibitors for H. pylori PNP, with inhibition constants in the low micromolar range and a mixed-type mechanism, a finding that directly informs the selection of building blocks for antibacterial PNP inhibitor design [2].

Enzyme inhibition Purine nucleoside phosphorylase (PNP) Antibacterial drug discovery

Cytostatic Activity of 6-CF3 Purine Nucleosides: Ribose Dependence

Glycosylation of the 6-(trifluoromethyl)purine base is a strict requirement for cytostatic activity. The ribofuranosyl derivative of 6-(trifluoromethyl)purine (synthesized from the parent base) demonstrated significant cytostatic activity across multiple cancer cell lines, with IC50 values ranging from 0.25 to 20 μmol/L in CCRF-CEM and HeLa cells [1]. In stark contrast, the corresponding 2-deoxy-β-D-ribofuranosyl, β-D-arabinofuranosyl, and acyclic (2,3-dihydroxypropyl and (2-hydroxyethyl)oxymethyl) derivatives were completely inactive [1].

Anticancer nucleosides Cytostatic agents Nucleoside analogue design

Adenosine A3 Antagonism: 2-Substituted-6-CF3 Purine Pharmacophore

The 2-substituted-6-trifluoromethyl purine scaffold is a key pharmacophore for selective adenosine A3 receptor antagonism. A patent specifically claims 2-substituted-6-trifluoromethyl purine derivatives as selective A3 antagonists, with exemplified compounds demonstrating high affinity (Ki values in the low nanomolar range) and >100-fold selectivity over A1 and A2A receptors [1]. The 6-CF3 group is essential for this activity; replacement with H, CH3, or other alkyl/aryl groups abolishes A3 binding affinity [1].

Adenosine receptor antagonists GPCR drug discovery A3 receptor

Regioselective Functionalization via Orthogonal Groups

The 2-chloro and 6-trifluoromethyl substituents provide orthogonal reactivity handles for sequential derivatization. Under phase-transfer nucleophilic substitution conditions, only the 6-halogen of 2,6-dichloropurines is exchanged, yielding 2-chloro-6-aryloxy/arylalkoxy-purines with complete regioselectivity [1]. The 2-chloro group remains intact for subsequent Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 6-CF3 group is inert to these conditions, allowing independent functionalization at C2 [2]. In contrast, symmetrical 2,6-dichloropurine often leads to mixtures of regioisomers or requires extensive protecting group chemistry.

Medicinal chemistry Nucleoside synthesis Cross-coupling

Physicochemical Properties and Reproducibility

Reproducible experimental outcomes in chemical biology and medicinal chemistry depend on well-characterized starting materials with defined purity and physical properties. Commercially available 2-chloro-6-(trifluoromethyl)-9H-purine is supplied with a minimum purity specification of 95% and exhibits a sharp melting point of 240–242 °C . In comparison, many in-house synthesized or generic purine intermediates lack this level of characterization and batch-to-batch consistency. The defined melting point provides a simple, rapid quality control checkpoint for researchers to verify compound identity and purity upon receipt, a feature not available for amorphous or impure analogs.

Chemical procurement Analytical chemistry Quality control

2-Chloro-6-(trifluoromethyl)-9H-purine: Research & Industrial Applications


Medicinal Chemistry: Adenosine A3 Antagonist Synthesis

Utilize 2-chloro-6-(trifluoromethyl)-9H-purine as the core scaffold for constructing potent and selective adenosine A3 receptor antagonists. The 6-CF3 group is essential for A3 binding affinity and selectivity, while the 2-chloro position serves as a versatile handle for introducing diverse amine, aryl, or alkyl substituents via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution [1]. This strategy provides rapid access to compounds with Ki values <10 nM and >100-fold selectivity over A1 and A2A receptors [1].

Chemical Biology: PNP Inhibitors as Antibacterial Leads

Employ 2-chloro-6-(trifluoromethyl)-9H-purine as a starting material for synthesizing libraries of 2-chloro-6-substituted purines. These compounds are privileged inhibitors of hexameric bacterial purine nucleoside phosphorylases (PNPs), including those from E. coli and H. pylori, exhibiting mixed-type inhibition with Kiu values as low as 0.4 μM [2][3]. The orthogonal reactivity of the 2-chloro and 6-CF3 groups enables systematic SAR exploration of the 6-position while retaining the essential 2-chloro group for potency [2].

Nucleoside Chemistry: Cytostatic 6-CF3 Purine Ribonucleosides

Use 2-chloro-6-(trifluoromethyl)-9H-purine for the regio- and stereoselective synthesis of 9-β-D-ribofuranosyl derivatives. Glycosylation of the parent 6-(trifluoromethyl)purine base yields ribonucleosides with significant cytostatic activity (IC50 0.25–20 μmol/L) against cancer cell lines, whereas other sugar variants are inactive [4]. The 2-chloro group can be retained for further diversification or reduced to yield the corresponding 2-H nucleoside for control experiments [4].

Antimycobacterial Discovery: 2-Chloro-6-Substituted Purine Libraries

Incorporate 2-chloro-6-(trifluoromethyl)-9H-purine into antimycobacterial screening libraries. The 2-chloro substituent has been quantitatively shown to enhance activity against M. tuberculosis by over 2.5-fold compared to 2-H analogs, with lead compounds achieving MIC values of 0.39 μg/mL [5]. The 6-CF3 group provides a metabolically stable, lipophilic moiety that can improve cellular permeability and target engagement [5].

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